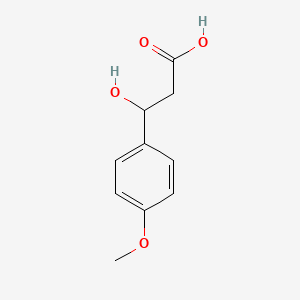

3-Hydroxy-3-(4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13383366

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O4 |

|---|---|

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 3-hydroxy-3-(4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

| Standard InChI Key | XMBIPIXMXHNYNB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 3-hydroxy-3-(4-methoxyphenyl)propanoic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the para position of the phenyl ring and a hydroxyl group (-OH) on the third carbon of the propanoic acid chain . Its molecular formula is , with a molecular weight of 212.20 g/mol. The SMILES notation is , and its InChI key is .

Stereochemical Considerations

The β-hydroxy group creates a chiral center, yielding two enantiomers: (R)- and (S)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Enzymatic resolution methods using lipases (e.g., Amano PS-C I and AK) combined with metal catalysts have achieved enantiomeric excesses >90% for related β-hydroxypropanoates . For instance, the (S)-enantiomer of ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate exhibited (c = 1.5, CHCl₃) , suggesting similar optical activity trends for the methoxy analog.

Synthetic Methodologies

Reduction of β-Keto Esters

A common route involves sodium borohydride (NaBH₄) reduction of ethyl 3-(4-methoxyphenyl)-3-oxopropionate. In a representative procedure :

-

Substrate Preparation: Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1.11 g, 5.05 mmol) in ethanol (30 mL).

-

Reduction: NaBH₄ (208 mg, 5.05 mmol) added at 0°C, stirred for 3 hours.

-

Workup: Quenched with NH₄Cl, extracted with ethyl acetate, dried over MgSO₄.

-

Purification: Column chromatography (ethyl acetate/hexanes) yields the β-hydroxy ester (77%, 0.85 g).

Key Data:

-

(400 MHz, CDCl₃): δ 1.24 (t, Hz, 3H), 2.64 (dd, Hz, 1H), 2.78 (dd, Hz, 1H), 4.19 (q, Hz, 2H), 5.17 (dd, Hz, 1H) .

-

(50 MHz, CDCl₃): δ 14.1 (CH₃), 61.1 (OCH₂), 69.5 (C-OH), 126.3–147.8 (aromatic carbons), 171.9 (C=O) .

Enzymatic Dynamic Kinetic Resolution (DKR)

Racemic β-hydroxypropanoates undergo DKR using lipases and orthoester acyl donors (e.g., triethylorthobenzoate) :

| Parameter | Conditions |

|---|---|

| Catalyst | Novozym 435 (10 mg) |

| Solvent | tert-Butyl methyl ether (TBME) |

| Temperature | 40°C |

| Time | 72 hours |

| Enantiomeric Excess | >90% (S)-enantiomer |

This method avoids traditional kinetic resolution limitations by continuously racemizing the substrate, achieving near-quantitative yields of enantiopure products .

Physicochemical Properties

Thermal Behavior

Related β-hydroxypropanoic acids exhibit melting points between 87–123°C . For example:

| Parameter | Low Dose (50 mg/kg) | High Dose (500 mg/kg) |

|---|---|---|

| Plasma ROS Reduction | 22% | 35% |

| Nitrite/Nitrate Levels | No Change | 18% Reduction |

| Nrf2 Pathway Activation | Moderate | Strong |

These effects correlate with upregulated mRNA expression of antioxidant enzymes (Sod1, Nqo1) and downregulated nitric oxide synthases (Nos2, Nos3) .

Muscle Fiber Modulation

In murine models, high-dose HMPA (500 mg/kg/day) increased MYH4 protein expression (marker of fast-twitch fibers) by 40%, while low doses enhanced Igf1 mRNA levels by 2.5-fold . Proposed mechanism:

Applications in Organic Synthesis

Chiral Building Blocks

Enantiopure 3-hydroxy-3-(4-methoxyphenyl)propanoic acid serves as a precursor for:

-

Nonsteroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.

-

Antidepressants through reductive amination of the ketone intermediate.

Racemization Studies

Ethyl (S)-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes base-catalyzed racemization (t₁/₂ = 8.2 h at pH 10), informing storage conditions for labile β-hydroxy esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume